3-(Diethoxymethyl)oxetane
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Overview
Description
3-(Diethoxymethyl)oxetane is a cyclic ether compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of the diethoxymethyl group further enhances its versatility in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(Diethoxymethyl)oxetane can be achieved through several methods. One common approach involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures . This method, however, can lead to a variety of by-products, necessitating careful control of reaction conditions.
Another method involves the use of the Paternò-Büchi reaction, a photochemical reaction between a carbonyl compound and an alkene to form the oxetane ring . This reaction is particularly useful for synthesizing oxetane derivatives with high specificity and yield.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
3-(Diethoxymethyl)oxetane undergoes a variety of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form various oxygenated derivatives.
Reduction: Reduction of the oxetane ring can lead to the formation of alcohols and other reduced products.
Major products formed from these reactions include oxetan-3-one, 3-nitrooxetane, and 3-aminooxetane, among others .
Scientific Research Applications
3-(Diethoxymethyl)oxetane has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 3-(Diethoxymethyl)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, leading to a range of chemical and biological effects . The compound’s reactivity is largely influenced by the strain in the four-membered oxetane ring, which makes it susceptible to nucleophilic attack and other chemical transformations .
Comparison with Similar Compounds
3-(Diethoxymethyl)oxetane can be compared with other oxetane derivatives, such as oxetan-3-one, 3-nitrooxetane, and 3-aminooxetane . These compounds share the common oxetane ring structure but differ in their substituents and chemical properties. For example, oxetan-3-one is a key intermediate in the synthesis of various oxetane derivatives, while 3-nitrooxetane and 3-aminooxetane are important in the field of energetic materials .
The uniqueness of this compound lies in its diethoxymethyl group, which imparts distinct chemical reactivity and versatility compared to other oxetane derivatives .
Properties
IUPAC Name |
3-(diethoxymethyl)oxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHLQYQVEMOCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1COC1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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